molecular formula C11H14ClNO B14236395 4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one CAS No. 492471-29-1

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one

Katalognummer: B14236395
CAS-Nummer: 492471-29-1
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: KUDCEMNNORSIEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by a chloro group, an ethylamino group, and a methyl group attached to a cyclohexa-2,4-dien-1-one ring

Vorbereitungsmethoden

The synthesis of 4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one involves several steps. One common method includes the reaction of 4-chloro-3-methylcyclohexa-2,4-dien-1-one with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one can be compared with similar compounds such as:

    4-Chloro-6-[1-(methylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one: This compound has a methylamino group instead of an ethylamino group, leading to differences in reactivity and biological activity.

    4-Chloro-6-[1-(propylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in scientific research.

Eigenschaften

CAS-Nummer

492471-29-1

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

4-chloro-2-(N-ethyl-C-methylcarbonimidoyl)-5-methylphenol

InChI

InChI=1S/C11H14ClNO/c1-4-13-8(3)9-6-10(12)7(2)5-11(9)14/h5-6,14H,4H2,1-3H3

InChI-Schlüssel

KUDCEMNNORSIEE-UHFFFAOYSA-N

Kanonische SMILES

CCN=C(C)C1=C(C=C(C(=C1)Cl)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.